

Molecular structure of 3-Methylquinoline-2-carbonitrile

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Compound of Interest

Compound Name: 3-Methylquinoline-2-carbonitrile

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An In-Depth Technical Guide to the Molecular Structure of **3-Methylquinoline-2-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline core, a foundational structure in medicinal chemistry. The quinoline scaffold is prevalent in a wide array of pharmacologically active agents, valued for its ability to interact with various biological targets.^{[1][2][3]} The strategic placement of a methyl group at the 3-position and a nitrile (cyano) group at the 2-position introduces specific electronic and steric properties that can significantly influence the molecule's reactivity, binding affinity, and overall potential as a lead compound in drug discovery.^{[4][5][6][7]}

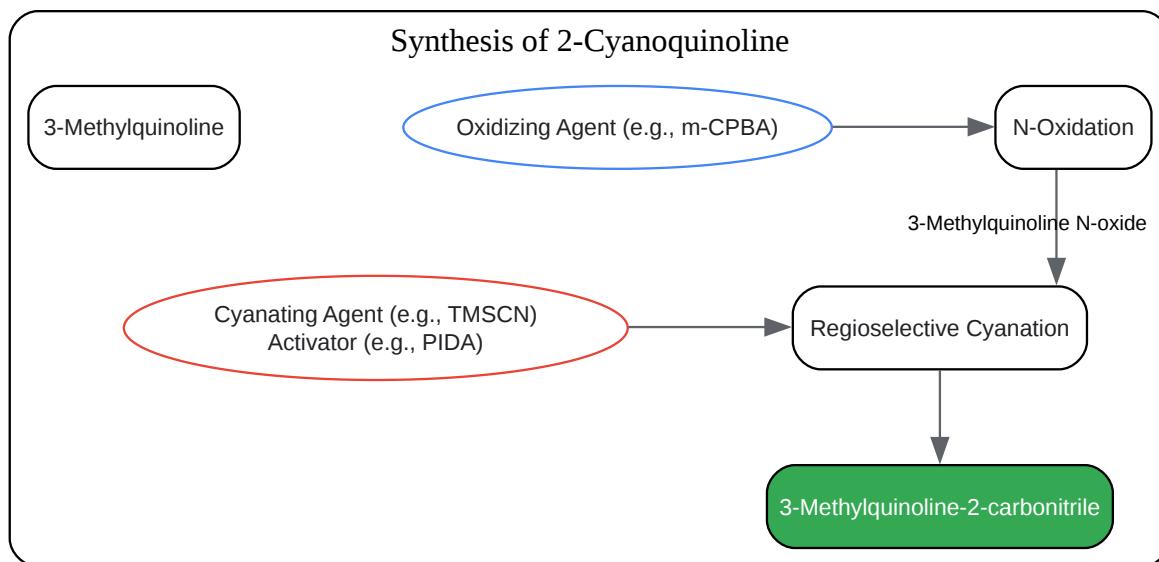
This guide provides a comprehensive technical overview of the molecular structure of **3-Methylquinoline-2-carbonitrile**. We will delve into the experimental and computational methodologies employed to elucidate its three-dimensional architecture, electronic properties, and spectroscopic signature. By integrating insights from X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and computational modeling, this document aims to equip researchers with a foundational understanding of this versatile molecular scaffold.

Synthesis and Derivatization

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a common and effective approach for generating 2-cyanoquinoline derivatives involves the regioselective cyanation of quinoline N-oxides. This method offers a direct route to installing the nitrile group at the C2 position, which is often a crucial pharmacophore.^[4]

Conceptual Synthesis Workflow

The following protocol outlines a general, plausible pathway for the synthesis of 2-cyanoquinolines, which can be adapted for 3-methyl substituted precursors. The key is the activation of the quinoline ring via N-oxidation, which facilitates nucleophilic attack by a cyanide source.



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Caption: Conceptual workflow for the synthesis of **3-Methylquinoline-2-carbonitrile**.

Experimental Protocol: General Cyanation of Quinoline N-Oxides

Causality: The initial N-oxidation step is critical as it electronically modifies the quinoline ring. The electron-withdrawing N-oxide group makes the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack. Reagents like (Diacetoxyiodo)benzene (PIDA) are used to activate the N-oxide, facilitating the addition of the cyanide nucleophile, often from a source like Trimethylsilyl cyanide (TMSCN), specifically at the C2 position.[4]

- N-Oxidation: Dissolve the starting material, 3-methylquinoline, in a suitable solvent such as dichloromethane (DCM). Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylquinoline N-oxide.
- Cyanation: To a solution of the crude 3-methylquinoline N-oxide in a solvent like acetonitrile, add the activator (e.g., PIDA) and the cyanide source (e.g., TMSCN).[4]
- Reaction and Isolation: Stir the mixture at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent is removed in vacuo. The resulting residue is purified using column chromatography on silica gel to afford the pure **3-Methylquinoline-2-carbonitrile**.

Molecular Structure Elucidation

A multi-technique approach is essential for a complete and validated structural characterization of **3-Methylquinoline-2-carbonitrile**.

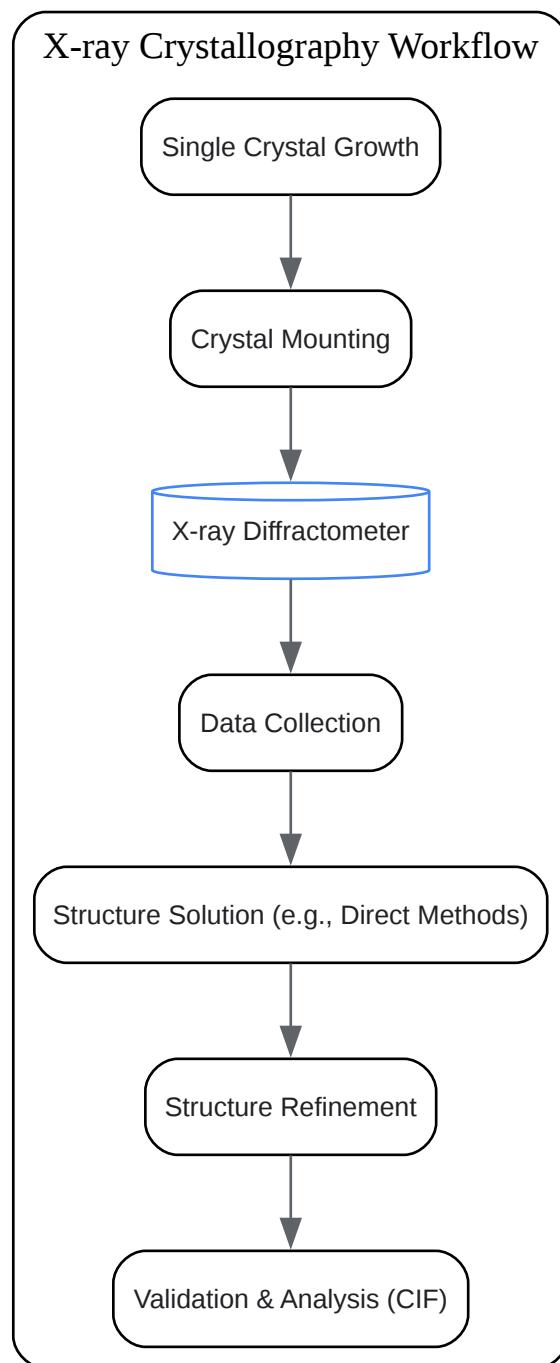
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and angles in the solid state.[8][9][10] While specific crystallographic data for the title compound is not publicly available, we can infer its geometric parameters from analyses of closely related quinoline derivatives.[8][11][12] The quinoline ring is expected to be largely planar, with the methyl and nitrile substituents lying in or near this plane.

Table 1: Predicted Crystallographic Parameters for **3-Methylquinoline-2-carbonitrile**

Parameter	Bond Type	Expected Bond Length (Å)	Expected Bond Angle (°)
Quinoline Core	C-C (aromatic)	1.36 - 1.42	-
C-N (aromatic)	1.32 - 1.38	-	
C-C-C (ring)	118 - 122		
C-N-C (ring)	117 - 120		
Substituents	C(ring)-CN	~1.44	-
C≡N	~1.15	-	
C(ring)-CH ₃	~1.51	-	
C(ring)-C-N	~178 - 180		
C(ring)-C-H (methyl)	-	~109.5	

Note: These values are estimations based on standard bond lengths and data from similar crystallized quinoline structures.[8][9]



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the molecular structure in solution, providing detailed information about the connectivity and chemical environment of each atom.[13][14][15]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The aromatic region (typically 7.5-8.5 ppm) will display a set of doublets and triplets corresponding to the protons on the benzo-fused portion of the ring system. The methyl protons will appear as a singlet further upfield, likely around 2.5-2.7 ppm.[16]

¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The nitrile carbon is a key diagnostic peak, expected to appear in the 117-120 ppm range. The aromatic carbons will resonate between 125-150 ppm. The methyl carbon will be found in the aliphatic region, typically around 15-20 ppm.[17][18]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
C2-CN	-	~118
C3-CH ₃	-	~135
C3-CH ₃	~2.6	~18
C4-H	~8.2	~145
C5-H	~7.9	~128
C6-H	~7.6	~128
C7-H	~7.8	~132
C8-H	~8.1	~130
C4a	-	~125
C8a	-	~147

Note: Predictions are based on analogous structures and general substituent effects. Actual values may vary.[16][17]

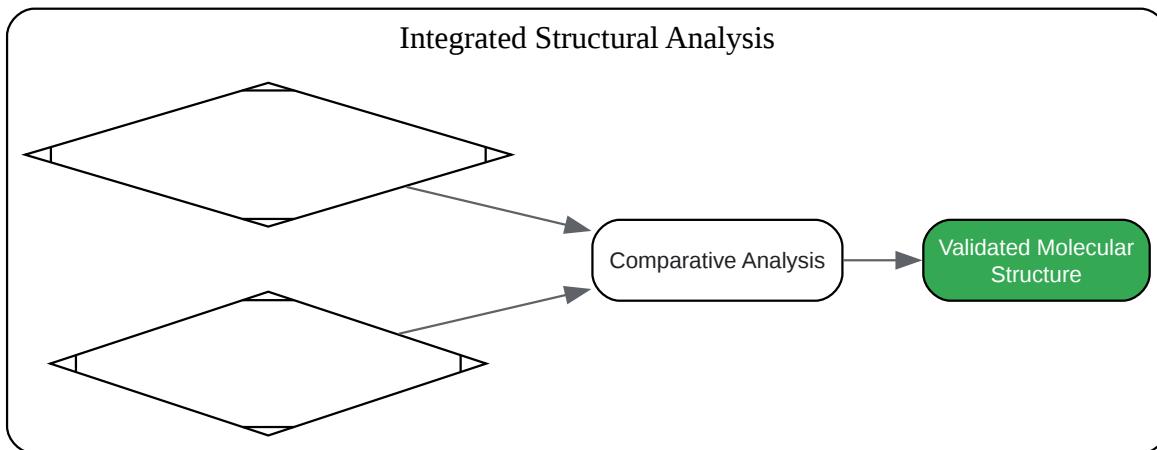
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR Spectroscopy: This technique is excellent for identifying functional groups. The most prominent and diagnostic peak for **3-Methylquinoline-2-carbonitrile** will be the sharp, strong absorption band corresponding to the C≡N stretch of the nitrile group, typically found in the 2220-2260 cm^{-1} region.[19] Other expected signals include aromatic C-H stretches ($>3000 \text{ cm}^{-1}$), aliphatic C-H stretches from the methyl group ($<3000 \text{ cm}^{-1}$), and C=C/C=N aromatic ring stretches (1500-1600 cm^{-1}).[13]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For **3-Methylquinoline-2-carbonitrile** ($\text{C}_{11}\text{H}_8\text{N}_2$), the expected exact mass of the molecular ion $[\text{M}]^+$ would be approximately 168.0687.[20][21] The fragmentation pattern would likely involve the loss of HCN or the methyl radical, providing further structural confirmation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data.[3][22] By calculating the optimized molecular geometry, theoretical vibrational frequencies (IR), and NMR chemical shifts, a direct comparison can be made with experimental findings. This synergy helps validate the assigned structure and provides deeper insight into the molecule's electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity.[8][10]



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